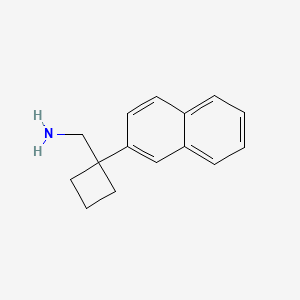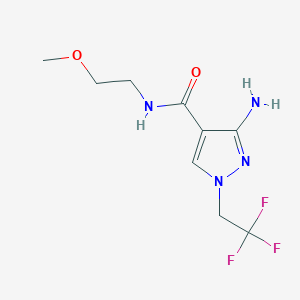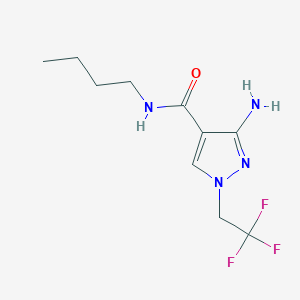![molecular formula C17H12N2O2 B11742293 2-{[(5-Methylfuran-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile](/img/structure/B11742293.png)
2-{[(5-Methylfuran-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Methylfuran-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group and a phenyl group, as well as a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methylfuran-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile typically involves the condensation of 5-methylfuran-2-carbaldehyde with 2-amino-5-phenylfuran-3-carbonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methylfuran-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of furan oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Methylfuran-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Bromothiophen-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile
- 2-Amino-5-phenyl-3-furonitrile
Uniqueness
2-{[(5-Methylfuran-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O2/c1-12-7-8-15(20-12)11-19-17-14(10-18)9-16(21-17)13-5-3-2-4-6-13/h2-9,11H,1H3 |
InChI Key |
KENXWPZJVCDBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742236.png)
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742248.png)

amine](/img/structure/B11742258.png)

![[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742267.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742287.png)


